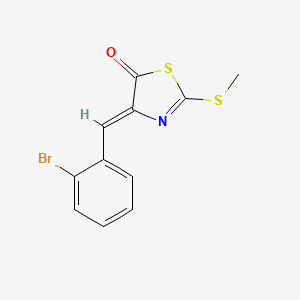
4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye that has been used for various purposes in the scientific research field. It has been widely studied for its potential therapeutic effects in treating neurological disorders, cancer, and other diseases.
Mécanisme D'action
Methylene blue works by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects
Methylene blue has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to improve mitochondrial function and increase oxygen delivery to tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methylene blue in lab experiments is its stability and low toxicity. However, its potential interactions with other compounds and variability in purity can be limitations.
Orientations Futures
Possible future directions for research on methylene blue include further investigation into its therapeutic effects in treating neurological disorders, as well as its potential use as a diagnostic tool for certain types of cancer. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
Methylene blue can be synthesized through the reaction of dimethylaniline and aniline with sodium nitrite and hydrochloric acid. The product is then purified through a series of recrystallizations and filtrations.
Applications De Recherche Scientifique
Methylene blue has been used in various scientific research applications, including as a stain for histological studies, a redox indicator, and a mitochondrial function marker. It has also been studied for its potential therapeutic effects in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
(NZ)-4-methyl-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-12-5-8-14(16)11(2)9-12/h3-9H,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOFKWEJTXJHU-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=O)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
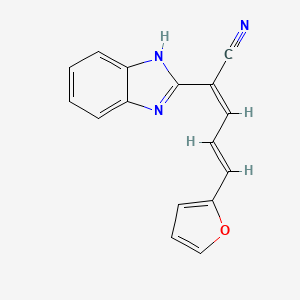

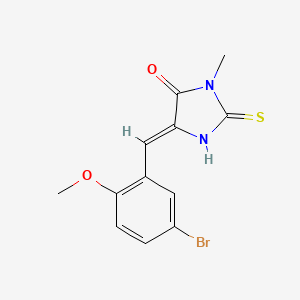
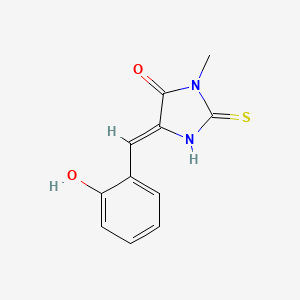
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
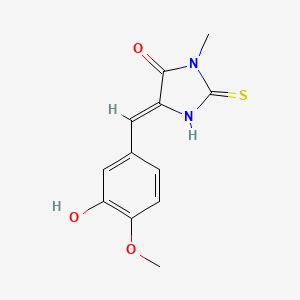
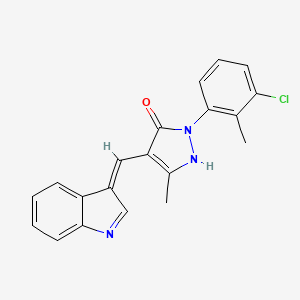
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
